Methyl 4-[(pentylamino)methyl]benzoate
Description
Methyl 4-[(pentylamino)methyl]benzoate is a benzoic acid derivative characterized by a pentylamino-methyl substituent at the para position of the methyl benzoate backbone. Its structural analogs often serve as intermediates in pharmaceuticals, agrochemicals, or materials science, highlighting the importance of substituent-driven property modulation .
Properties
IUPAC Name |
methyl 4-[(pentylamino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-10-15-11-12-6-8-13(9-7-12)14(16)17-2/h6-9,15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBWGYSIRWLSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(pentylamino)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with pentylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sodium triacetoxyborohydride to facilitate the formation of the amine bond . The esterification step can be carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to reduce reaction time and improve product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(pentylamino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-[(pentylamino)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[(pentylamino)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The pentylamino-methyl group in the target compound enhances lipid solubility compared to dimethylamino or cyanomethylamino analogs, suggesting superior membrane permeability .
- Biological Activity : Ethyl benzoate derivatives like I-6230 exhibit specific pharmacological actions (e.g., antihypertensive effects) due to aromatic heterocycles (pyridazine), contrasting with the aliphatic pentyl chain in the target compound .
- Synthetic Utility: Chiral analogs (e.g., (S)-Methyl 4-(1-aminoethyl)benzoate) are critical for enantioselective drug synthesis, whereas the target compound’s linear chain may simplify synthesis but limit stereochemical complexity .
Biological Activity
Methyl 4-[(pentylamino)methyl]benzoate (CAS No. 1019518-32-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is an ester derivative of benzoic acid with a pentylamino side chain. Its molecular formula is with a molecular weight of approximately 221.29 g/mol. The compound features a benzoate structure, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N1O2 |
| Molecular Weight | 221.29 g/mol |
| CAS Number | 1019518-32-1 |
| Solubility | Soluble in organic solvents; insoluble in water |
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst. This process allows for the formation of the ester without intermediate isolation, promoting higher yields.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. For example, studies have shown that related esters can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. It may modulate signaling pathways related to inflammation and oxidative stress, although detailed mechanisms remain to be fully elucidated.
Case Studies
-
In Vitro Studies on Antioxidant Activity
- A study conducted on similar compounds demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured human cells, indicating strong antioxidant potential.
- The compound was found to significantly reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation.
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Anti-inflammatory Research
- In a controlled experiment, this compound was shown to decrease the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
- The findings suggest that this compound could be beneficial in managing conditions characterized by chronic inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
